REACTION_CXSMILES
|
[CH3:1][C:2]12O[C:8]([CH3:12])([CH:9]=[CH:10]1)[CH:7]1[CH:3]2[C:4](=[O:14])[O:5][C:6]1=[O:13]>S(=O)(=O)(O)O>[CH3:12][C:8]1[CH:9]=[CH:10][C:2]([CH3:1])=[C:3]2[C:7]=1[C:6](=[O:13])[O:5][C:4]2=[O:14]
|
Name
|
1,7-Dimethyl
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC12C3C(OC(C3C(C=C1)(O2)C)=O)=O
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Name
|
ice
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 30 mins at −5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is kept below 0° C. during the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm up to 22° C
|
Type
|
ADDITION
|
Details
|
The mixture is carefully poured
|
Type
|
CUSTOM
|
Details
|
The cream precipitate that formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with ice water
|
Type
|
DISSOLUTION
|
Details
|
The precipitate is dissolved in a 5% aq. sodium hydroxide solution (225 mL)
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
Glacial acetic acid (20 mL) is added slowly to the stirred solution
|
Type
|
FILTRATION
|
Details
|
A cream precipitate forms and this is filtered off
|
Type
|
ADDITION
|
Details
|
37% Hydrochloric acid (50 mL) is added to the stirred filtrate
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 2 h during which time a precipitate
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
dried in the vacuum oven overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C(OC(C2=C(C=C1)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.13 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 42.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |